(R)-2-(Dibenzylamino)-3-methyl-1-butanol
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Overview
Description
®-2-(Dibenzylamino)-3-methyl-1-butanol is an organic compound that features a chiral center, making it optically active This compound is characterized by the presence of a dibenzylamino group attached to a butanol backbone, with a methyl group at the third carbon
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-2-(Dibenzylamino)-3-methyl-1-butanol typically involves the reaction of dibenzylamine with a suitable chiral precursor. One common method is the reductive amination of 3-methyl-2-butanone with dibenzylamine in the presence of a reducing agent such as sodium borohydride or lithium aluminum hydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure the desired stereochemistry.
Industrial Production Methods: On an industrial scale, the production of ®-2-(Dibenzylamino)-3-methyl-1-butanol may involve continuous flow reactors to optimize yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, and advanced purification techniques like chromatography are employed to isolate the product.
Types of Reactions:
Oxidation: ®-2-(Dibenzylamino)-3-methyl-1-butanol can undergo oxidation reactions to form corresponding ketones or aldehydes. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The compound can be reduced to form secondary amines or alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the amino group, where reagents such as alkyl halides can introduce new functional groups.
Common Reagents and Conditions:
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of N-alkylated derivatives.
Scientific Research Applications
®-2-(Dibenzylamino)-3-methyl-1-butanol has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in modulating biological pathways due to its structural similarity to certain neurotransmitters.
Medicine: Explored for its potential therapeutic effects, particularly in the development of drugs targeting the central nervous system.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-2-(Dibenzylamino)-3-methyl-1-butanol involves its interaction with specific molecular targets, such as enzymes or receptors. The dibenzylamino group can mimic the structure of certain neurotransmitters, allowing the compound to bind to and modulate the activity of these targets. This interaction can influence various biochemical pathways, leading to potential therapeutic effects.
Comparison with Similar Compounds
(S)-2-(Dibenzylamino)-3-methyl-1-butanol: The enantiomer of the compound, differing in its optical activity.
Dibenzylamino-1-methylcyclohexanol: A structurally similar compound with a cyclohexanol backbone.
Dibenzylamino-1-trifluoromethylcyclohexanol: Another similar compound with a trifluoromethyl group.
Uniqueness: ®-2-(Dibenzylamino)-3-methyl-1-butanol is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer or other structurally similar compounds. Its ability to interact with specific molecular targets makes it a valuable compound in both research and industrial applications.
Properties
IUPAC Name |
(2R)-2-(dibenzylamino)-3-methylbutan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-16(2)19(15-21)20(13-17-9-5-3-6-10-17)14-18-11-7-4-8-12-18/h3-12,16,19,21H,13-15H2,1-2H3/t19-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWLAXLXECFRUPM-IBGZPJMESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CO)N(CC1=CC=CC=C1)CC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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